1-Hydroxy-2-phenylindole
Overview
Description
1-Hydroxy-2-phenylindole is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
1-Hydroxy-2-phenylindole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . These compounds can influence pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-Hydroxy-2-phenylindole, like other indole derivatives, may interact with various enzymes, proteins, and other biomolecules. For instance, 2-Phenylindole, a related compound, is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many compounds obtained from plants
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-phenylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with acetophenone under acidic conditions to form the desired indole derivative . Another method involves the cyclization of 2-phenylindole-3-carboxaldehyde with hydroxylamine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature and high-pressure conditions to optimize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-phenylindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed:
Oxidation: 1-Keto-2-phenylindole.
Reduction: 1-Hydroxy-2-phenylindoline.
Substitution: 3-Bromo-1-hydroxy-2-phenylindole.
Scientific Research Applications
1-Hydroxy-2-phenylindole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Phenylindole
- 1-Methyl-2-phenylindole
- 1-Hydroxy-3-phenylindole
Properties
IUPAC Name |
1-hydroxy-2-phenylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCZNYAHWDLULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062022 | |
Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-39-8 | |
Record name | 1-Hydroxy-2-phenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1859-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-2-phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2-phenylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-2-phenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-HYDROXY-2-PHENYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8ZP002FC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some key reactions 1-Hydroxy-2-phenylindole undergoes?
A1: this compound exhibits diverse reactivity. For instance, it reacts with tosyl chloride or p-nitrobenzenesulfonyl chloride to yield the corresponding 2-phenyl-3-sulfonyloxyindoles. [] It also undergoes reactions with acyl chlorides, with the product depending on the specific conditions. For instance, reaction with benzoyl chloride can yield either 1-benzoyloxy-2-phenylindole or 3-benzoyloxy-2-phenylindole. [] Furthermore, treatment with tosyl chloride followed by reaction with various nucleophiles like 1-morpholinocyclohexene or ethyl acetoacetate can lead to the formation of substituted indole derivatives. []
Q2: Can this compound act as a precursor to other important compounds?
A2: Yes, it can be a versatile starting material. For instance, it can be converted to 1-ethoxy-2-phenylindole. [] This derivative, upon photoirradiation, produces a mixture of products, including 2-phenylindole, 3-ethoxy-2-phenylindole, and a 2-phenylindole with an ethoxy group on the benzene ring. []
Q3: What is interesting about the reaction of this compound with tosyl chloride?
A3: While the major product is 2-phenyl-3-tosyloxyindole, a small amount of 6-tosyloxy-2-phenylindole is also formed. [] This indicates a rearrangement reaction is taking place as a minor pathway. This 6-substituted indole can then be further derivatized to 6-ethoxy-2-phenylindole. []
Q4: Why was determining the structure of the ethoxy-substituted 2-phenylindole product challenging?
A4: The typical method of structure determination using NMR analysis of a 1-acyl derivative was hindered by the phenyl group at the 2-position, which blocked the introduction of the acyl group at the 1-position. [] The researchers ultimately had to synthesize all possible ethoxy-substituted isomers (4-, 5-, 6-, and 7-ethoxy-2-phenylindoles) for direct comparison to confirm the structure. []
Q5: Does this compound participate in any redox chemistry?
A5: Yes, studies indicate it can be oxidized by reagents like m-chloroperbenzoic acid and hydrogen peroxide, leading to the formation of products like 2-phenylisatogen (2-phenyl-3-oxo-3H-indole 1-oxide). [] These reactions are proposed to proceed through electron transfer mechanisms. []
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